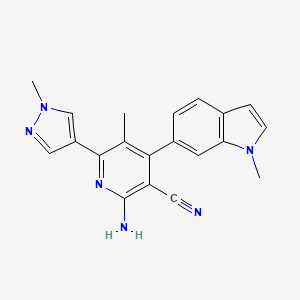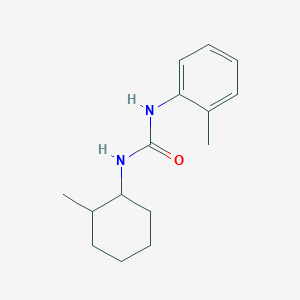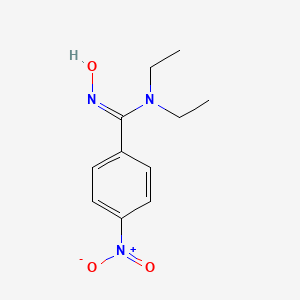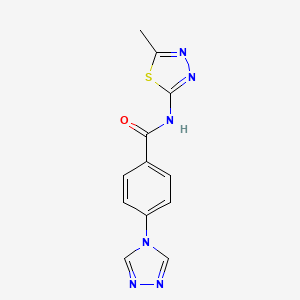![molecular formula C16H17NO5 B5337179 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline](/img/structure/B5337179.png)
1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline, also known as HOCMP, is a chemical compound that has gained interest in the scientific community due to its potential applications in drug development. HOCMP is a proline derivative that has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects. In
科学的研究の応用
1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. One of the main research areas for this compound is its anti-inflammatory and antioxidant properties. Studies have shown that this compound can reduce oxidative stress and inflammation in various animal models, suggesting that it may have therapeutic potential for diseases such as arthritis, atherosclerosis, and cancer.
作用機序
The mechanism of action of 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. This compound has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in animal models. These include the reduction of oxidative stress, inflammation, and tumor growth, as well as the improvement of cardiovascular function and glucose metabolism. This compound has also been shown to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in lab experiments. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which may limit its potential applications in medicine.
将来の方向性
There are several future directions for research on 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline. One area of interest is the development of this compound-based drugs for the treatment of diseases such as arthritis, atherosclerosis, and cancer. Another area of interest is the exploration of this compound's potential applications in neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects in humans.
合成法
1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]proline can be synthesized through a multi-step process involving the condensation of 7-hydroxy-4-methylcoumarin with glycine methyl ester, followed by cyclization with triphosgene and subsequent reduction with sodium borohydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
IUPAC Name |
1-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-9-7-14(19)22-15-10(9)4-5-13(18)11(15)8-17-6-2-3-12(17)16(20)21/h4-5,7,12,18H,2-3,6,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJPYVYHVUZGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCC3C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2-fluorophenyl)acetyl]piperazine](/img/structure/B5337097.png)

![6-[3-(benzyloxy)phenyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5337105.png)

![3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-[2-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5337122.png)

![N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5337128.png)

![3-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine](/img/structure/B5337143.png)
![4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5337150.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5337163.png)
![N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]alanine](/img/structure/B5337171.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-1,3-thiazol-2-ylpentanamide](/img/structure/B5337174.png)
![7-(3-chloro-2-buten-1-yl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5337180.png)
